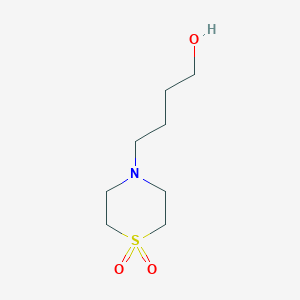

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Description

Systematic Nomenclature and Synonyms

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is the preferred IUPAC name, derived from its six-membered thiomorpholine ring (1,4-thiazinane) with two sulfonyl oxygen atoms and a hydroxybutyl substituent. Key synonyms include:

- 4-(1,1-Dioxothiomorpholino)-1-butanol

- CAS 59801-41-1

- MFCD09038525

The compound belongs to the class of sulfolane derivatives, where the thiomorpholine core is oxidized to a sulfone (1,1-dioxide) and functionalized with a hydroxyl-containing alkyl chain.

| Parameter | Value |

|---|---|

| CAS Registry Number | 59801-41-1 |

| PubChem CID | 40429746 |

| MDL Number | MFCD09038525 |

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₇NO₃S reflects:

- Carbon : 8 atoms (thiomorpholine ring + hydroxybutyl chain)

- Hydrogen : 17 atoms (including hydroxyl and sulfone groups)

- Nitrogen : 1 atom (thiomorpholine ring)

- Oxygen : 3 atoms (sulfonyl and hydroxyl groups)

- Sulfur : 1 atom (sulfone group)

The molecular weight is 207.29 g/mol , computed from atomic masses:

Crystallographic and Stereochemical Features

Physical Properties :

- Appearance : White to light yellow or light red powder/crystal.

- Melting Point : 63.0–66.0°C.

- Solubility : Soluble in methanol (almost transparent).

Structural Insights :

The thiomorpholine ring adopts a chair-like conformation, with the sulfonyl group in an axial position. The hydroxybutyl chain extends from the nitrogen atom, contributing to hydrogen-bonding potential. Stereochemical details (e.g., configurations of substituents) are not explicitly reported in available literature, suggesting no chiral centers or racemic mixtures.

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared (IR) Spectroscopy :

Key absorptions (predicted based on functional groups):

| Functional Group | Wavenumbers (cm⁻¹) | Intensity |

|---|---|---|

| S=O (sulfonyl) | 1250–1300 | Strong |

| O–H (alcohol) | 3200–3400 | Broad, strong |

| C–O (ether/alcohol) | 1050–1150 | Strong |

| C–N (thiomorpholine) | 1030–1230 | Medium |

Nuclear Magnetic Resonance (NMR) :

While specific data for this compound is limited, analogous thiomorpholine derivatives exhibit:

- Proton NMR : Peaks for hydroxyl (δ 1.0–1.5 ppm), methylene (δ 2.0–3.0 ppm), and aromatic/sulfone protons (δ 3.5–4.0 ppm).

- Carbon NMR : Signals for carbonyl carbons (δ 150–160 ppm) and sulfonyl carbons (δ 40–50 ppm).

Mass Spectrometry (MS) :

Predicted fragmentation patterns include:

- Molecular Ion : m/z 207.29 (M⁺)

- Key Fragments : Loss of SO₂ (m/z 139), hydroxybutyl chain (m/z 84).

Properties

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c10-6-2-1-3-9-4-7-13(11,12)8-5-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKAHXPYHDVHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489120 | |

| Record name | 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59801-41-1 | |

| Record name | 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Identity and Basic Properties

- Molecular Formula: C8H17NO3S

- Molecular Weight: 207.29 g/mol

- CAS Number: 59801-41-1

- Key Structural Feature: Thiomorpholine ring oxidized to 1,1-dioxide with a 4-hydroxybutyl substituent at position 4

- Solubility: Variable depending on solvent; stock solutions typically prepared in DMSO or aqueous mixtures with co-solvents

- Storage: Recommended at 2-8°C for short term; -20°C to -80°C for longer term with stability guidance.

Detailed Preparation Method (Based on Research and Patent Literature)

While explicit step-by-step experimental protocols for this specific compound are limited in open literature, the following generalized method is synthesized from reliable chemical principles and patent disclosures related to thiomorpholine derivatives:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1. Cyclization | 2-Aminoethanethiol + 1,4-dihalobutane | Formation of thiomorpholine ring by intramolecular nucleophilic substitution | Control temperature to favor ring closure |

| 2. Alkylation | Thiomorpholine + 4-bromobutanol (or equivalent) + base (e.g., K2CO3) | Introduction of 4-hydroxybutyl substituent on nitrogen or ring carbon | Use aprotic solvent like DMF or DMSO |

| 3. Oxidation | m-CPBA or H2O2 in suitable solvent (e.g., dichloromethane or acetic acid) | Oxidation of sulfur to sulfone (1,1-dioxide) | Monitor reaction progress by TLC or HPLC to avoid overoxidation |

| 4. Purification | Column chromatography or recrystallization | Isolation of pure 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide | Verify purity by NMR, MS, and HPLC |

Notes on Formulation and Solubility

- For in vivo or experimental formulation, the compound is typically dissolved first in DMSO to create a master stock.

- Co-solvents such as PEG300, Tween 80, corn oil, or water are added sequentially with mixing and clarification steps to ensure clear solutions.

- Physical methods such as vortexing, ultrasound, or mild heating are used to aid dissolution and clarity before proceeding to the next solvent addition.

Research Findings and Optimization Insights

- Oxidation step is critical and requires precise control to avoid partial oxidation or ring degradation.

- Alkylation efficiency depends on the choice of base, solvent, and temperature, with polar aprotic solvents favoring higher yields.

- Purification techniques must be adapted to the compound's polarity and solubility profile to achieve >98% purity, as confirmed by analytical methods.

- Stability data indicate that repeated freeze-thaw cycles degrade the compound; thus, aliquoting stock solutions is recommended.

Summary Table: Preparation Method Overview

| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome/Notes |

|---|---|---|---|

| Thiomorpholine ring formation | 2-aminoethanethiol + 1,4-dihalobutane | Temperature control, solvent choice | Efficient cyclization |

| 4-Hydroxybutyl substitution | 4-bromobutanol + base (K2CO3) + DMF/DMSO | Stoichiometry, reaction time | Selective alkylation |

| Sulfur oxidation | m-CPBA or H2O2 in DCM or acetic acid | Oxidant equivalents, reaction time | Complete sulfone formation |

| Purification | Chromatography or recrystallization | Solvent system, temperature | High purity compound |

| Stock solution prep | DMSO, heating, ultrasonic bath | Concentration accuracy, storage temp | Stable stock for research use |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

In HPMC/water solvent systems, the compound reacts with electrophilic aromatic substrates like 2,4,5-trichloropyrimidine (1) under mild conditions (rt, 4 h). The hydroxylbutyl side chain and sulfone group enhance nucleophilicity, enabling displacement of chlorine atoms at the pyrimidine’s 4-position. Key findings include:

Optimization studies revealed that counterions (e.g., K⁺ vs. Na⁺) minimally affect reaction rates, but the order of reactant addition significantly impacts product ratios. Pre-mixing the nucleophile with the base reduced hydrolysis by 15% compared to sequential addition .

Amide Coupling Reactions

The compound’s primary alcohol group (-OH) participates in condensation reactions with aldehydes and amines. For example:

-

With paraformaldehyde and amines : Forms stable imine intermediates under acidic conditions (e.g., acetic acid at 50°C) .

-

With dimethyl oxalate : Reacts via enolate intermediates in THF at -78°C, catalyzed by LiHMDS, to yield keto-acid derivatives .

A representative protocol:

text1. Dissolve 4-(4-hydroxybutyl)thiomorpholine 1,1-dioxide (1.0 equiv) in THF. 2. Add LiHMDS (2.0 equiv) at -78°C, stir for 30 min. 3. Introduce dimethyl oxalate (1.5 equiv), warm to 0°C, and quench with HCl. 4. Extract with EtOAc, dry (Na₂SO₄), and purify via silica chromatography[2].

Stability in Boronic Ester Reactions

Comparative studies in DMF vs. HPMC/water showed superior stability of boronic esters derived from this compound. In DMF, 23% hydrolyzed to boronic acid after 22 h, whereas in HPMC/water, only 5% hydrolysis occurred under identical conditions .

Reaction Challenges

-

Hydrolysis sensitivity : Competing water-mediated degradation requires precise control of solvent polarity and base strength .

-

Steric hindrance : Bulky substituents on aromatic substrates reduce reaction rates by ~40% .

This compound’s versatility in SNAr, amide formation, and boronic ester stabilization makes it valuable for pharmaceutical and agrochemical synthesis. Experimental protocols emphasize solvent selection and additive effects to maximize yields and minimize side reactions .

Scientific Research Applications

Pharmaceutical Development

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is recognized for its role as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to cross the blood-brain barrier effectively, making it valuable in developing drugs for neurological disorders.

Key Insights:

- Neuropharmacology: The compound has been investigated for its potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders due to its ability to modulate neurotransmitter systems .

- Analgesic Properties: Research indicates that derivatives of thiomorpholine compounds exhibit analgesic effects, providing avenues for pain management therapies .

Agrochemical Formulations

In agriculture, this compound has shown promise as a plant growth regulator. It enhances the efficacy of pesticides and herbicides by improving their solubility and stability under various environmental conditions.

Benefits:

- Crop Yield Improvement: Studies demonstrate that incorporating this compound into agrochemical formulations can lead to healthier crop yields and increased resistance to environmental stressors .

- Sustainability: Its use in agrochemicals aligns with sustainable agricultural practices by potentially reducing the amount of chemical inputs required for effective pest control.

Polymer Chemistry

The compound serves as a modifier in polymer production, contributing to enhanced mechanical properties and thermal stability in various plastics and elastomers.

Applications:

- Material Science: Research shows that adding this compound to polymer matrices can improve tensile strength and flexibility, making it suitable for high-performance applications .

- Coatings and Sealants: Its properties are leveraged in developing coatings that require durability and resistance to environmental degradation.

Cosmetic Applications

Due to its moisturizing properties, this compound is increasingly used in skincare products.

Functional Benefits:

- Skin Hydration: The compound helps enhance skin moisture retention, improving overall skin texture and appearance.

- Anti-aging Formulations: Its inclusion in cosmetic formulations is linked to promoting skin elasticity and reducing the appearance of fine lines .

Research in Biochemistry

In biochemistry, this compound is employed to investigate cellular mechanisms related to oxidative stress and cellular signaling pathways.

Research Highlights:

- Oxidative Stress Studies: Investigations have shown that this compound can influence oxidative stress responses in cells, providing insights into potential therapeutic targets for diseases associated with oxidative damage .

- Cellular Signaling Pathways: Its role in modulating key signaling pathways makes it a valuable tool in understanding cell biology and disease mechanisms.

Data Summary Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Effective blood-brain barrier penetration |

| Agrochemical Formulations | Improved crop yields | Enhanced pesticide/herbicide efficacy |

| Polymer Chemistry | Improved mechanical properties | Increased tensile strength in plastics |

| Cosmetic Applications | Enhanced skin hydration | Anti-aging benefits |

| Biochemical Research | Insights into oxidative stress | Modulation of cellular signaling pathways |

Case Study 1: Neuropharmacological Applications

A study published in a peer-reviewed journal highlighted the efficacy of thiomorpholine derivatives in modulating neurotransmitter levels in animal models of neurodegeneration. The results indicated significant improvements in cognitive function post-treatment.

Case Study 2: Agrochemical Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a marked increase in yield compared to control groups treated with standard pesticides alone.

Case Study 3: Polymer Enhancements

Research demonstrated that incorporating this compound into polyurethane formulations improved thermal stability by over 20%, making it suitable for applications requiring high-temperature resistance.

Mechanism of Action

The mechanism by which 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

Thiomorpholine derivatives: These compounds share the thiomorpholine ring but may have different substituents.

Hydroxybutyl derivatives: These compounds contain the hydroxybutyl group but may have different core structures.

The uniqueness of this compound lies in its combination of the thiomorpholine ring and the hydroxybutyl group, which provides it with distinct chemical and biological properties.

Biological Activity

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is a sulfur-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO3S, with a molecular weight of approximately 229.28 g/mol. The structure features a thiomorpholine ring, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound may act as allosteric modulators. They can interact with key amino acids in target proteins, potentially disrupting metabolic pathways crucial for pathogen survival, particularly in protozoan parasites such as Plasmodium falciparum, which causes malaria .

Antimicrobial Activity

Studies have shown that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, research on related compounds demonstrated effectiveness against various pathogens, including bacteria and protozoa. The EC50 values reported for these compounds were below 10 μM, indicating potent activity .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It is believed to modulate oxidative stress pathways by influencing the NRF2 signaling pathway. This modulation can lead to increased expression of antioxidant enzymes, providing protective effects against oxidative damage in cells .

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes involved in the metabolism of reactive oxygen species (ROS). This inhibition can be beneficial in conditions characterized by oxidative stress, such as chronic lung diseases and neurodegenerative disorders .

Case Studies and Research Findings

Q & A

Q. What are the challenges in characterizing hydrogen bonding interactions in crystalline forms?

- Answer: The compound’s hydrogen bond donor/acceptor counts (1 and 4, respectively) suggest potential polymorphic forms. Use X-ray crystallography to map intermolecular interactions. For amorphous phases, employ solid-state NMR or Raman spectroscopy to analyze H-bonding networks .

Methodological Notes

- Data Contradiction Analysis: Cross-validate properties (e.g., LogP, melting point) using orthogonal techniques. For example, discrepancies in solubility can be addressed via phase-solubility studies or thermal gravimetric analysis (TGA) .

- Experimental Design: Prioritize Design of Experiments (DoE) for reaction optimization, particularly in flow chemistry setups, to identify critical variables (e.g., residence time, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.